Acide 6-aminopyridine-2-carboxylique

Vue d'ensemble

Description

6-Aminopyridine-2-carboxylic acid is an important raw material in organic synthesis, agricultural fields, and in dyestuffs . It is also used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists .

Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboxylic acid involves heating a suspension of 2-acetylaminopyridine-6-carboxylic acid in 2.5 N NaOH at 80° C for 1.5 hours under a nitrogen atmosphere . The resulting solution is cooled and acidified with cold 3N HCl. The precipitate obtained is filtered and washed successively with water and acetonitrile .Chemical Reactions Analysis

6-Aminopyridine-2-carboxylic acid is used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists . It is also used in the synthesis of SHAPE reagents .Physical And Chemical Properties Analysis

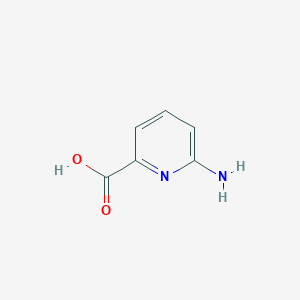

6-Aminopyridine-2-carboxylic acid is a pale cream powder . It is soluble in hot water . Its empirical formula is C6H6N2O2 and its formula weight is 138.12 .Applications De Recherche Scientifique

Synthèse organique

L’acide 6-aminopyridine-2-carboxylique est utilisé comme réactif en synthèse organique en raison de son groupe amino réactif, qui peut participer à diverses réactions chimiques pour créer des molécules complexes. Le rôle de ce composé dans la synthèse organique est crucial pour le développement de nouveaux produits pharmaceutiques et d’autres composés organiques .

Applications agricoles

En agriculture, ce composé sert de composant de base pour la création de régulateurs de croissance des plantes et de pesticides. Ses propriétés chimiques lui permettent d’interagir avec les systèmes végétaux, ce qui peut influencer les schémas de croissance et protéger les cultures des ravageurs .

Production de colorants

Le composé est également une matière première importante dans la production de colorants. Sa structure peut être incorporée dans les molécules de colorants, qui sont ensuite utilisées pour colorer les tissus et autres matériaux .

Produits pharmaceutiques

Plus précisément, l’this compound a été mentionné comme un réactif pour la préparation d’agonistes des récepteurs de peptides de libération d’auxine. Ce sont des composés qui peuvent influencer la croissance des plantes en imitant les hormones végétales naturelles connues sous le nom d’auxines .

Analyse de la structure de l’ARN

Bien que non mentionné directement pour l’this compound, les acides carboxyliques pyridiniques apparentés sont utilisés dans la synthèse de réactifs SHAPE, qui sont des outils pour analyser la structure de l’ARN dans les cellules vivantes. Cela suggère des applications potentielles dans la recherche en biologie moléculaire et en génétique .

Safety and Hazards

Mécanisme D'action

Target of Action

6-Aminopyridine-2-carboxylic acid is a biochemical reagent used in life science research . It is used as a reagent for the preparation of drugs, such as agonists for the auxin-releasing peptide receptor .

Mode of Action

Given its use in the preparation of drugs such as auxin-releasing peptide receptor agonists, it can be inferred that it interacts with these targets to modulate their activity .

Biochemical Pathways

As a reagent used in the preparation of drugs, it likely plays a role in the synthesis of these compounds and their subsequent interactions with biological systems .

Pharmacokinetics

It is soluble in hot water , which may influence its bioavailability and distribution within the body.

Result of Action

Given its use in the preparation of drugs, it likely contributes to the overall therapeutic effects of these compounds .

Action Environment

It should be stored in a cool, dry place and kept away from oxidizing agents , suggesting that certain environmental conditions can affect its stability.

Analyse Biochimique

Cellular Effects

It is known that it can be used as a probe for the interrogation of RNA structures in vivo

Molecular Mechanism

It is known that it can be used as a probe for the interrogation of RNA structures in vivo

Temporal Effects in Laboratory Settings

It is known that it is soluble in hot water , indicating that it may have some stability in aqueous solutions

Propriétés

IUPAC Name |

6-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCKJFCJIHCHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326004 | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23628-31-1 | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023628311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23628-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6NBL985SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Aminopyridine-2-carboxylic acid improve the photocatalytic activity of graphitic carbon nitride?

A: 6-Aminopyridine-2-carboxylic acid (APy) enhances the photocatalytic activity of graphitic carbon nitride (g-C3N4) through two primary mechanisms []:

Q2: What is the impact of 6-Aminopyridine-2-carboxylic acid on the hydrogen evolution rate of the modified graphitic carbon nitride?

A: The research demonstrates that incorporating APy into the g-C3N4 structure dramatically improves its photocatalytic hydrogen evolution rate. The optimized composite material, UCN-APy, achieves a hydrogen evolution rate of 133.2 μmol/h []. This rate is nearly five times higher than that of unmodified g-C3N4, highlighting the significant impact of APy on boosting the photocatalytic performance. This improvement is attributed to the combined effects of enhanced visible light absorption and improved charge separation facilitated by APy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)